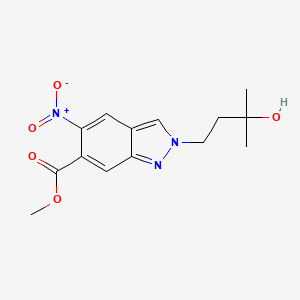
Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-2H-indazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-2H-indazole-6-carboxylate is a complex organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a nitro group, a hydroxy-methylbutyl side chain, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-2H-indazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the nitration of an indazole derivative followed by esterification and subsequent introduction of the hydroxy-methylbutyl side chain. The reaction conditions often involve the use of strong acids for nitration, such as nitric acid, and catalysts for esterification, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-2H-indazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-2H-indazole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-2H-indazole-6-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The hydroxy-methylbutyl side chain may enhance the compound’s solubility and cellular uptake, facilitating its biological activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-2H-indazole-6-carboxylate can be compared with other indazole derivatives, such as:
Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-1H-indazole-6-carboxylate: Similar structure but with a different position of the nitro group.
Methyl 2-(3-hydroxy-3-methylbutyl)-5-amino-2H-indazole-6-carboxylate: Contains an amino group instead of a nitro group.
Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-2H-indazole-4-carboxylate: Different position of the carboxylate group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their functional groups and molecular structures.
Properties
Molecular Formula |
C14H17N3O5 |
|---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
methyl 2-(3-hydroxy-3-methylbutyl)-5-nitroindazole-6-carboxylate |
InChI |
InChI=1S/C14H17N3O5/c1-14(2,19)4-5-16-8-9-6-12(17(20)21)10(13(18)22-3)7-11(9)15-16/h6-8,19H,4-5H2,1-3H3 |
InChI Key |
OYPRUNJNKMFMEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN1C=C2C=C(C(=CC2=N1)C(=O)OC)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B13035488.png)
![2-{[(Tert-butoxy)carbonyl]amino}pyrido[2,3-d]pyrimidine-7-carboxylicacid](/img/structure/B13035489.png)
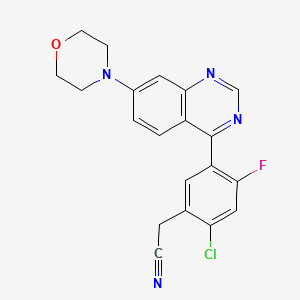
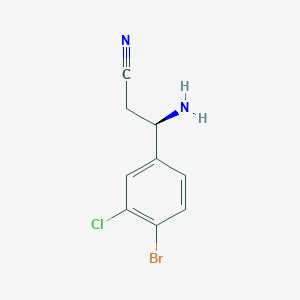

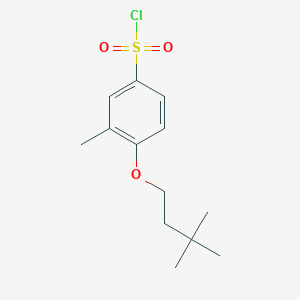

![Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13035535.png)
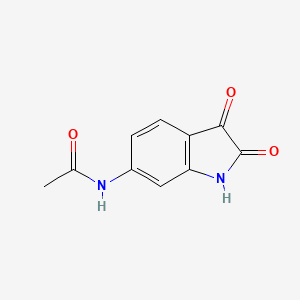

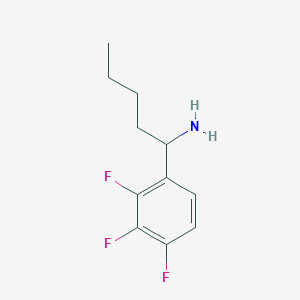
![(1R,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035565.png)
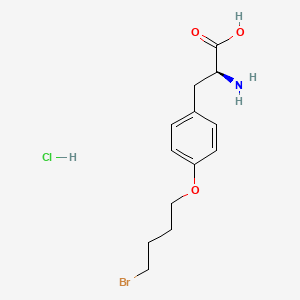
![2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylicacid](/img/structure/B13035595.png)
